molecular formula C20H20ClN3O2 B2619781 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide CAS No. 732260-57-0

2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide

Cat. No.: B2619781
CAS No.: 732260-57-0
M. Wt: 369.85
InChI Key: STWXNZHWZQDOQE-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is a chemical compound with the molecular formula C20H20ClN3O2. It is known for its unique structure, which includes a chlorophthalazinyl group and a phenoxy group linked to an N,N-diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-chlorophenyl)phenoxy]-N,N-diethylacetamide: Similar structure but lacks the phthalazinyl group.

    2-[4-(4-bromophthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a bromine atom instead of chlorine.

    2-[4-(4-methylphthalazin-1-yl)phenoxy]-N,N-diethylacetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide is unique due to the presence of the chlorophthalazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[4-(4-chlorophthalazin-1-yl)phenoxy]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-3-24(4-2)18(25)13-26-15-11-9-14(10-12-15)19-16-7-5-6-8-17(16)20(21)23-22-19/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWXNZHWZQDOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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